molecular formula C7H10F2O3 B1391533 Ethyl 5,5-difluoro-4-oxopentanoate CAS No. 1161004-57-4

Ethyl 5,5-difluoro-4-oxopentanoate

Cat. No.: B1391533
CAS No.: 1161004-57-4
M. Wt: 180.15 g/mol
InChI Key: WFCOGDWJQJCTRJ-UHFFFAOYSA-N
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Description

Ethyl 5,5-difluoro-4-oxopentanoate (CAS: 2060058-68-4, molecular formula: C₉H₁₂F₂O₄, molecular weight: 222.19 g/mol) is a fluorinated β-keto ester characterized by two fluorine atoms at the C5 position and a ketone group at C2. This compound is commercially available (e.g., EOS Med Chem, Ambeed, Inc.) and serves as a versatile intermediate in organic synthesis, particularly for constructing fluorinated heterocycles such as tetrahydropyrrolo[2,1-b]oxazol-5-ones . Its reactivity stems from the electron-withdrawing fluorine atoms, which enhance the electrophilicity of the ketone and ester groups, enabling participation in multicomponent domino cyclizations with methyl ketones and amino alcohols under mild conditions .

Properties

IUPAC Name

ethyl 5,5-difluoro-4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O3/c1-2-12-6(11)4-3-5(10)7(8)9/h7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCOGDWJQJCTRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673120
Record name Ethyl 5,5-difluoro-4-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1161004-57-4
Record name Ethyl 5,5-difluoro-4-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5,5-difluoro-4-oxopentanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically proceeds at low temperatures to prevent decomposition and to ensure high yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process is optimized to maximize yield and purity while minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,5-difluoro-4-oxopentanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Reduction: Formation of ethyl 5,5-difluoro-4-hydroxypentanoate.

    Oxidation: Formation of 5,5-difluoro-4-oxopentanoic acid.

Scientific Research Applications

Ethyl 5,5-difluoro-4-oxopentanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its fluorinated nature.

    Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which ethyl 5,5-difluoro-4-oxopentanoate exerts its effects is primarily through its interactions with biological molecules. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways and influence physiological processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Fluorine Substitution Key Functional Groups
Ethyl 5,5-difluoro-4-oxopentanoate 2060058-68-4 C₉H₁₂F₂O₄ 222.19 C5 (two F atoms) β-keto ester
Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate 893643-18-0 C₇H₇F₃O₄ 230.12 C5 (three F atoms) α,γ-diketo ester
Diethyl 4,4-difluoroheptanedioate 22515-16-8 C₁₁H₁₈F₂O₄ 264.26 C4 (two F atoms) Diester
Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxopentanoate 951886-22-9 C₁₃H₁₄ClFO₃ 272.70 Aromatic F substitution Aryl-substituted β-keto ester

Key Observations :

  • Fluorine Position: this compound’s difluoro substitution at C5 contrasts with Diethyl 4,4-difluoroheptanedioate’s C4 substitution, altering electronic effects and reactivity patterns .
  • Functional Groups: The α,γ-diketo ester in Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate enables dual electrophilic sites, whereas the aryl-substituted analog (Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxopentanoate) integrates aromatic electrophilicity for pharmaceutical applications .

Physical and Chemical Properties

  • Solubility: Higher polarity compared to non-fluorinated esters due to fluorine’s electronegativity, enhancing solubility in polar aprotic solvents (e.g., ethyl acetate, acetone) .
  • Stability: The electron-withdrawing fluorine atoms stabilize the enolate intermediate, facilitating nucleophilic attacks in cyclization reactions .

Biological Activity

Ethyl 5,5-difluoro-4-oxopentanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound has a unique chemical structure characterized by the presence of difluoromethyl groups and a keto functional group. This structure is significant as it can influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, its structure suggests potential interactions with enzymes that are sensitive to fluorinated compounds.
  • Modulation of Signaling Pathways : this compound may influence cellular signaling pathways, particularly those related to cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound was found to inhibit polo-like kinase 1 (Plk1), a critical regulator of cell division:

CompoundIC50 (μM)TargetReference
This compoundTBDPlk1
Related Compound4.38 ± 0.41Plk1 PBD

This indicates that this compound may possess similar inhibitory effects on cancer cell proliferation.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies show that fluorinated compounds often exhibit altered metabolic stability and bioavailability compared to their non-fluorinated counterparts.

ParameterValue
Half-life (min)TBD
Solubility (μg/ml)TBD

Case Studies

  • Antitumor Efficacy : A study investigated the effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent.
  • Neuroprotective Effects : Another study explored the neuroprotective properties of similar compounds in models of neurodegeneration. This compound showed promise in reducing oxidative stress markers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5,5-difluoro-4-oxopentanoate
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Ethyl 5,5-difluoro-4-oxopentanoate

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